

Technical Support Center: Z26395438 (Recombinant Human ZFP395)

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Compound of Interest

Compound Name: Z26395438

Cat. No.: B7454828

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Welcome to the technical support center for product **Z26395438**, recombinant human Zinc Finger Protein 395 (ZNF395). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting assistance for experiments involving this protein.

Frequently Asked Questions (FAQs)

Q1: What is **Z26395438**?

A1: **Z26395438** is a product code for recombinant human Zinc Finger Protein 395 (ZNF395). ZNF395 is a member of the Kruppel C2H2-type zinc finger protein family and functions as a DNA-binding transcription factor.^[1] It is involved in regulating gene expression and has been implicated in various cellular processes, including adipogenesis and tumorigenesis.^{[1][2]}

Q2: What are the primary applications for this recombinant protein?

A2: As a DNA-binding transcription factor, ZNF395 is primarily used in experiments designed to study gene regulation. Common applications include:

- Electrophoretic Mobility Shift Assays (EMSA): To study its binding to specific DNA sequences in vitro.^[3]
- Chromatin Immunoprecipitation (ChIP): To identify the genomic DNA sequences that ZNF395 binds to in vivo.

- In vitro transcription assays: To assess its effect on the transcription of target genes.
- Protein-protein interaction studies: To identify other proteins that interact with ZNF395.

Q3: How should I store and handle **Z26395438** to ensure its stability?

A3: Proper storage is critical for maintaining the activity of recombinant proteins. For long-term storage, it is recommended to keep the protein at -80°C.^[4] For short-term use, aliquots can be stored at -20°C.^[4] It is crucial to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.^[4] Upon receiving the product, it is advisable to centrifuge the vial briefly, create smaller aliquots, and store them at the recommended temperatures. Using cryoprotectants like glycerol can also help prevent ice crystal formation during freezing.^[4]

Q4: I am observing protein aggregation. What could be the cause and how can I prevent it?

A4: Protein aggregation is a common issue with recombinant proteins and can be caused by several factors, including improper storage, high protein concentration, or suboptimal buffer conditions.^[4] To mitigate aggregation, consider the following:

- Optimize buffer conditions: Ensure the buffer pH is appropriate for the protein. You can also add stabilizing agents such as sugars (e.g., sucrose), detergents (e.g., polysorbate 20), or amino acids (e.g., L-arginine).^[5]
- Reduce protein concentration: Storing proteins at very high concentrations can sometimes promote aggregation.
- Avoid freeze-thaw cycles: Aliquot the protein into smaller, single-use volumes.^[4]

Troubleshooting Guides

General Protein Stability and Handling

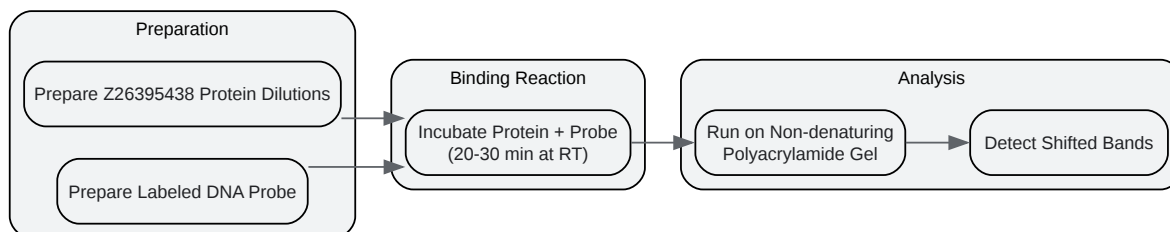
Many experimental issues can be traced back to problems with the recombinant protein itself. The following table summarizes common problems and potential solutions.

Problem	Potential Cause	Recommended Solution
Low Protein Yield/Activity	Protein degradation due to proteases.	Add protease inhibitors to your buffers. [4]
Improper storage conditions.	Store at -80°C for long-term stability and avoid repeated freeze-thaw cycles. [4]	
Protein Aggregation	Suboptimal buffer conditions (pH, salt concentration).	Screen different buffers to find one that enhances solubility. Consider adding stabilizers like glycerol or L-arginine. [5] [6]
High protein concentration.	Work with a lower protein concentration if possible.	
Protein is insoluble (forming inclusion bodies).	Optimize expression conditions by lowering temperature or using solubility-enhancing fusion tags. Refolding protocols may be necessary. [7]	

Troubleshooting Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a key technique for studying protein-DNA interactions. Below are common issues encountered during EMSA experiments with **Z26395438**.[\[3\]](#)

Experimental Workflow for EMSA



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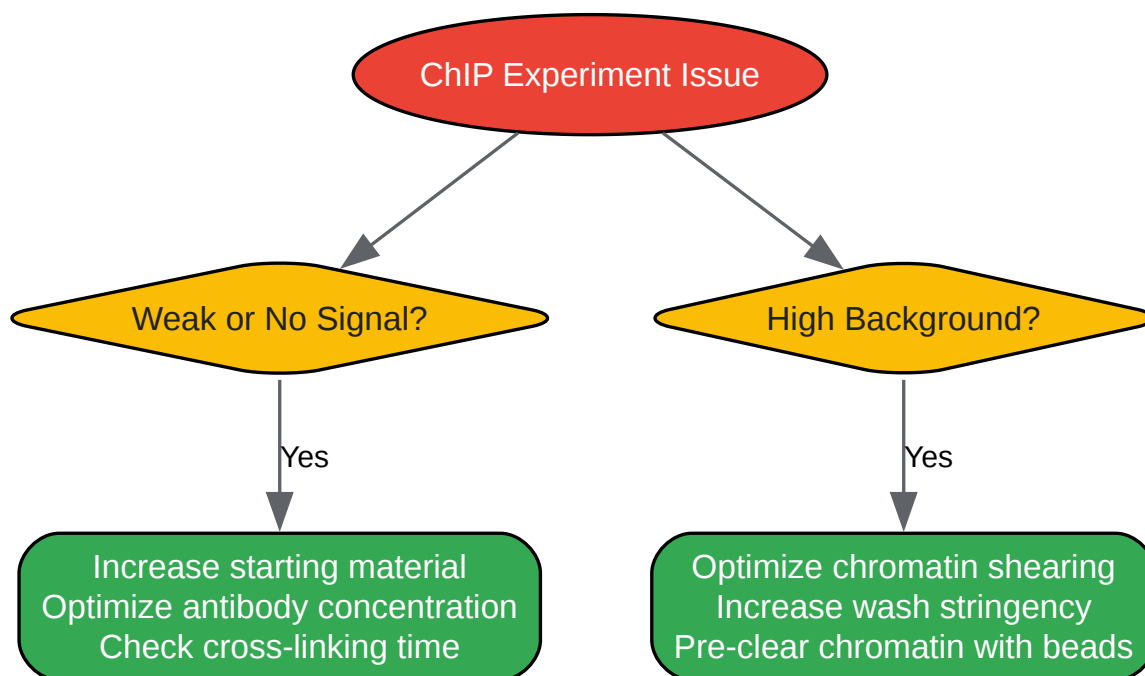
Caption: A simplified workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Problem	Potential Cause	Recommended Solution
Weak or No Shifted Band	Low protein or probe concentration.	Increase the concentration of the protein and/or the DNA probe.[3]
Suboptimal binding conditions.	Optimize the binding buffer composition, pH, temperature, and incubation time.[3]	
Protein is inactive.	Verify protein activity through another method. Ensure proper storage and handling. [8]	
Smeared Bands	Non-specific binding.	Add a non-specific competitor DNA, such as poly(dI-dC), to the binding reaction.
Gel overheating or uneven polymerization.	Run the gel at a lower voltage or in a cold room. Ensure the gel is properly prepared.[9]	
Complex Stuck in Wells	Protein aggregation.	Centrifuge the protein solution before use. Consider adding a non-ionic detergent to the binding buffer.
High protein-to-DNA ratio.	Perform a titration of the protein to find the optimal concentration.[10]	

Troubleshooting Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to identify the genomic regions where ZNF395 binds. Success in ChIP depends on many factors, from cell preparation to immunoprecipitation.

Logical Flow for ChIP Troubleshooting



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Caption: A decision tree for troubleshooting common ChIP experimental issues.

Problem	Potential Cause	Recommended Solution
Weak or No Signal	Insufficient starting material.	Use an adequate number of cells; at least 3-4 million cells per IP are often required. [11]
Inefficient cell lysis or chromatin shearing.	Optimize lysis buffers and sonication/enzymatic digestion to achieve chromatin fragments between 200-1000 bp. [11]	
Ineffective immunoprecipitation.	Ensure you are using a ChIP-validated antibody for ZNF395. Optimize the antibody concentration. [12]	
High Background	Non-specific binding to beads.	Pre-clear the chromatin with protein A/G beads before adding the specific antibody. Add a blocking agent to the beads. [11]
Excessive antibody concentration.	Titrate the antibody to determine the optimal amount that maximizes specific signal while minimizing background. [11]	
Incomplete chromatin fragmentation.	Optimize the shearing process to ensure fragments are within the 200-1000 bp range. [11]	
Insufficient washing.	Increase the number of washes or the stringency of the wash buffers. [11]	

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